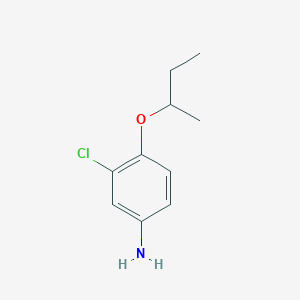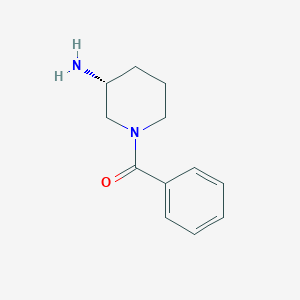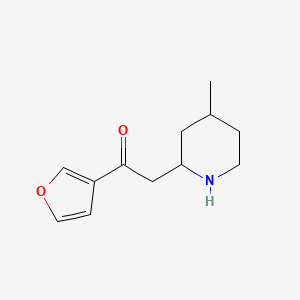![molecular formula C10H13N3O B13070672 N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13070672.png)
N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound that contains both furan and pyrazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The furan ring is known for its aromatic properties, while the pyrazole ring is a common scaffold in many pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of a furan derivative with a pyrazole derivative under specific conditions. One common method involves the use of a furan-2-ylmethyl halide reacting with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyrazole ring, leading to various substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets in biological systems. The furan and pyrazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Contains a furan ring and an indole scaffold, used as an anticancer agent.
[2-amino-1-(furan-2-yl)ethyl]dimethylamine: A furan derivative with potential biological activities.
Functionalized β-lactams based on (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine: Used in the synthesis of β-lactam antibiotics.
Uniqueness
N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine is unique due to the combination of furan and pyrazole rings, which provides a distinct set of chemical and biological properties
Propriétés
Formule moléculaire |
C10H13N3O |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
N-[1-(furan-2-yl)ethyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H13N3O/c1-8(10-4-3-5-14-10)12-9-6-11-13(2)7-9/h3-8,12H,1-2H3 |
Clé InChI |
JNLLYXNDMLFDLB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CO1)NC2=CN(N=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070617.png)
![1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine](/img/structure/B13070625.png)

![3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine](/img/structure/B13070636.png)
![3-[(3,3-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13070644.png)
![[(2-Bromo-1-phenylethoxy)methyl]benzene](/img/structure/B13070645.png)

![1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13070658.png)

